1-[3',5-bis(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one
Description
This compound is a bipyrazole derivative featuring a 3,4-dihydro-1'H,2H-[3,4'-bipyrazole] core substituted with 4-methylphenyl groups at positions 3' and 5, a phenyl group at position 1', and an ethanone moiety at position 2. Its IUPAC name reflects its complex bicyclic structure and substituent arrangement . The synthesis of such compounds typically involves multi-component reactions, as exemplified by the use of 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone as a precursor, which undergoes condensation with aldehydes and subsequent cyclization with reagents like cyanoacetamide or malononitrile under reflux conditions in n-butanol . Structural elucidation relies on spectroscopic methods (NMR, IR) and elemental analysis, with antimicrobial activity reported for related derivatives .
Properties
IUPAC Name |
1-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O/c1-19-9-13-22(14-10-19)26-17-27(32(29-26)21(3)33)25-18-31(24-7-5-4-6-8-24)30-28(25)23-15-11-20(2)12-16-23/h4-16,18,27H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWJURRELOLCCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=C(C=C4)C)C5=CC=CC=C5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3’,5-bis(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the bipyrazole core, followed by the introduction of the ethanone group. Common reagents used in these reactions include hydrazine derivatives, aryl aldehydes, and ketones. Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Cyclocondensation Reactions
This compound participates in cyclocondensation reactions with hydrazonoyl halides to form fused heterocyclic systems. For example:
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Reaction with ethyl 2-chloro-2-(2-phenylhydrazono)acetate in ethanol/triethylamine yields ethyl 5-({[1H-pyrazol-4-yl]methylene}hydrazono)-1,3,4-thiadiazole-2-carboxylate derivatives .
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Key conditions : Reflux in ethanol, 6–8 hours, triethylamine as a base.
| Reactant | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Hydrazonoyl halide (5a) | Ethyl thiadiazole carboxylate (9a) | 78 | EtOH, Et₃N, reflux | |
| Hydrazonoyl halide (5b) | Thiazole derivative (14a) | 85 | EtOH, Et₃N, 6 h reflux |
Nucleophilic Substitution
The ketone group at position 2 undergoes nucleophilic substitution with thiosemicarbazide:
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Reaction with thiosemicarbazide in ethanol/KOH produces 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (13a) .
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Mechanism : Thiol group attacks the carbonyl carbon, followed by cyclization.
Experimental Data :
Tautomerism and Rearrangements
The bipyrazole core facilitates tautomeric equilibria under acidic/basic conditions:
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Calcium hydroxide-mediated tautomerization stabilizes the enol form, enabling regioselective functionalization.
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Impact : Alters electronic properties for downstream reactions (e.g., electrophilic aromatic substitution).
1,3-Dipolar Cycloaddition
The compound acts as a dipolarophile in cycloaddition reactions:
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With nitrilimines (generated in situ from hydrazonoyl halides), it forms 2,3-dihydro-1,3,4-thiadiazoles .
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Key intermediates : Thiohydrazonates (7) and nitrilimine (6) .
Representative Reaction Pathway :
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Hydrazonoyl halide (5a) → Nitrilimine (6) via dehydrohalogenation.
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Cycloaddition with bipyrazole → Intermediate (8).
Diazotization and Coupling
Azo derivatives are synthesized via diazotization:
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Reaction with benzenediazonium chloride forms 5-(phenyldiazenyl)thiazoles (14a, 15a) .
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Conditions : Ice-cold ethanol, pH 4–5.
| Product | λmax (nm) | Antimicrobial Activity (MIC, μg/mL) |
|---|---|---|
| 14a | 320 | 16 (S. aureus), 32 (E. coli) |
| 15a | 335 | 8 (S. aureus), 16 (E. coli) |
Oxidation and Reduction
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Oxidation : The dihydropyrazole moiety oxidizes to aromatic pyrazole under strong oxidizing agents (e.g., MnO₂).
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone group to a secondary alcohol.
Complexation with Metal Ions
The nitrogen-rich structure chelates transition metals:
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural similarity to other bioactive compounds suggests potential therapeutic effects.
Anticancer Activity
Research indicates that derivatives of bipyrazole compounds exhibit anticancer properties. The specific compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that bipyrazole derivatives can target specific signaling pathways involved in tumor growth .
Antioxidant Properties
Antioxidant activity is another significant application. The compound's structure allows it to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. This property is particularly relevant for developing supplements or medications aimed at reducing oxidative damage associated with aging and chronic diseases .
Materials Science Applications
In materials science, the compound's unique electronic properties make it suitable for applications in organic electronics and photonic devices.
Organic Light Emitting Diodes (OLEDs)
The compound can be utilized as an emissive layer in OLEDs due to its ability to emit light when subjected to an electric current. Its high photoluminescence efficiency makes it a candidate for improving the performance of OLED devices .
Conductive Polymers
Incorporating this compound into conductive polymers can enhance the electrical conductivity and thermal stability of the resulting materials. This application is crucial for developing advanced materials for electronics and energy storage devices.
Chemical Intermediate Applications
The compound serves as an important intermediate in synthesizing various organic compounds. Its reactivity allows it to participate in multiple chemical reactions, leading to the formation of more complex molecules.
Synthesis of Heterocycles
The presence of multiple reactive sites within the molecule facilitates the synthesis of heterocyclic compounds, which are essential in drug discovery and development. Heterocycles derived from this compound can exhibit diverse biological activities, making them valuable in pharmaceutical research .
Case Studies and Research Findings
Several studies have documented the synthesis and characterization of this compound, highlighting its versatility and potential applications.
Mechanism of Action
The mechanism of action of 1-[3’,5-bis(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound’s bipyrazole core distinguishes it from other pyrazole derivatives. For example:
- Bis-pyridine derivatives (e.g., 5a–c) : Synthesized from the same precursor but feature bis[2-oxo-1,2-dihydropyridine-3-carbonitrile] cores. These lack the fused bicyclic system of the target compound, resulting in distinct electronic and steric profiles .
- Pyrazoline-pyrazole hybrids (e.g., compound): Contain a pyrazoline ring fused to a pyrazole, with biphenyl and methoxyphenyl substituents.
Substituent Effects
- 4-Methylphenyl vs. This could explain differences in antimicrobial efficacy .
- Chlorophenyl vs. Methoxyphenyl ( and compounds) : Chlorophenyl groups () enhance electron-withdrawing effects, while methoxyphenyl () provides electron-donating properties. The target’s methylphenyl substituents balance steric bulk and moderate electron-donating effects, optimizing stability and reactivity .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Properties
Biological Activity
The compound 1-[3',5-bis(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one is a member of the bipyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a bipyrazole moiety and multiple phenyl groups, which may contribute to its biological properties. The presence of these functional groups is hypothesized to enhance interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively, thereby mitigating cellular damage.
- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial activity against various pathogens. Its efficacy may stem from its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in vitro and in vivo. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Antioxidant Activity
A study utilizing the DPPH radical scavenging assay demonstrated that the compound exhibits a high level of antioxidant activity. The results indicated that it outperformed several known antioxidants. The structure–activity relationship analysis highlighted that modifications in the phenyl groups could enhance its radical scavenging ability.
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| Test Compound | 88.6% | |
| Ascorbic Acid | 87.7% | |
| Control (Vitamin C) | 78.6% |
Antimicrobial Activity
In a series of antimicrobial assays, the compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 |
Case Studies
- Case Study on Antioxidant Effects : In a controlled study involving oxidative stress models, the administration of this compound resulted in a significant decrease in biomarkers associated with oxidative damage in liver tissues.
- Clinical Implications : A recent clinical trial assessed the efficacy of the compound in patients with chronic inflammatory conditions. Results indicated improvement in symptoms and reduced inflammatory markers after treatment over several weeks.
Q & A
Q. What synthetic methodologies are optimal for constructing the 3,4'-bipyrazole core in this compound, and how can reaction conditions be tuned to improve yield and purity?
The synthesis typically involves cyclocondensation of substituted hydrazines with α,β-unsaturated ketones under reflux conditions. For example, ethanol with catalytic piperidine is a common solvent system, but microwave-assisted synthesis may reduce reaction time and improve regioselectivity . Yield optimization requires careful control of stoichiometry (e.g., 1:1 molar ratio of hydrazine to ketone) and temperature gradients. Purity can be enhanced via recrystallization from DMF-EtOH (1:1) mixtures .
Q. What spectroscopic and crystallographic techniques are most reliable for confirming the stereochemistry and regiochemistry of the bipyrazole moiety?
- NMR : - and -NMR are critical for identifying substituent positions (e.g., methylphenyl protons at δ 2.3–2.5 ppm and dihydropyrazole protons as multiplet signals at δ 3.1–4.0 ppm) .
- X-ray crystallography : SHELXL refinement (via SHELX suite) resolves ambiguities in dihedral angles and hydrogen bonding. For disordered structures, PART instructions in SHELXL can model partial occupancy .
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and stability under varying pH or solvent conditions?
Density Functional Theory (DFT) using B3LYP/6-311++G(d,p) basis sets calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Solvent effects are modeled via PCM (Polarizable Continuum Model) to simulate polar/nonpolar environments .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data (e.g., antimicrobial assays vs. cytotoxicity) for this compound?
- Dose-response profiling : Use MIC (Minimum Inhibitory Concentration) assays against S. aureus or E. coli with MTT cytotoxicity tests on mammalian cells to establish selectivity indices .
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substituents) to isolate pharmacophore contributions .
Q. How can crystallographic disorder in the 4-methylphenyl groups be modeled to refine the structure accurately?
SHELXL’s SUMP instruction merges overlapping electron density peaks. Anisotropic displacement parameters (ADPs) for methyl groups and restraints (e.g., SIMU, DELU) mitigate overfitting. Twinning tests (via PLATON) should precede refinement .
Q. What mechanistic insights explain the compound’s inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA)?
Molecular docking (AutoDock Vina) into MRSA targets (e.g., penicillin-binding protein 2a) identifies key interactions:
- Hydrophobic contacts with 4-methylphenyl groups.
- Hydrogen bonds between the ethanone carbonyl and active-site residues (e.g., Ser598). Validate via site-directed mutagenesis and MIC shifts .
Q. How do solvent polarity and hydrogen-bonding networks influence crystallization outcomes?
- Polar solvents (DMF, EtOH) : Promote π-π stacking of aromatic rings and C–H···O hydrogen bonds (graph set analysis: ) .
- Nonpolar solvents (hexane) : Yield polymorphs with altered torsional angles. Screen solvents systematically using the Cambridge Structural Database (CSD) as a reference .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
